5,5-Dimethylpiperidin-3-ol hydrochloride
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Chemical Biology
The piperidine scaffold is one of the most ubiquitous heterocyclic structures found in pharmaceuticals. nih.gov Its presence is critical in many FDA-approved drugs, spanning a multitude of therapeutic areas including central nervous system disorders, oncology, and infectious diseases. researchgate.net The significance of this scaffold lies in its ability to serve as a versatile building block, allowing chemists to introduce molecular diversity and fine-tune the physicochemical properties of a compound.
The incorporation of a piperidine ring can influence a molecule's lipophilicity, polarity, and basicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the three-dimensional structure of the piperidine chair conformation allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. This stereochemical control is a key factor in enhancing the potency and selectivity of drug candidates.
In chemical biology, piperidine-containing molecules are invaluable tools for probing biological pathways. Their ability to mimic the structures of natural ligands allows them to modulate the function of various proteins. The vast number of synthetic methods developed for the construction and functionalization of the piperidine ring further cements its importance as a fundamental component in the modern drug discovery and development process. nih.gov
Overview of 5,5-Dimethylpiperidin-3-ol (B1425882) Hydrochloride as a Synthetic Target and Building Block
5,5-Dimethylpiperidin-3-ol hydrochloride is a substituted piperidine derivative that has garnered interest as a valuable intermediate in organic synthesis. Its structure features a piperidine ring with two methyl groups at the 5-position and a hydroxyl group at the 3-position. The hydrochloride salt form enhances its stability and handling properties as a solid.
While extensive peer-reviewed literature on this specific compound is not abundant, its structural motifs are found in more complex molecules investigated in medicinal chemistry. The gem-dimethyl group on the piperidine ring can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets. This substitution pattern can also impact the metabolic stability of the compound by blocking potential sites of oxidation.
As a synthetic building block, this compound offers multiple reactive sites. The secondary amine and the hydroxyl group can be functionalized through various chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. For instance, derivatives of substituted piperidines are key components in the synthesis of neurokinin (NK) receptor antagonists, which are being investigated for the treatment of a range of disorders including depression, anxiety, and psychosis. The structural features of this compound make it a potentially useful precursor for the generation of libraries of compounds for screening in drug discovery programs.
Below are the key chemical identifiers for this compound.
| Property | Data |
| IUPAC Name | 5,5-dimethylpiperidin-3-ol;hydrochloride |
| CAS Number | 1205641-69-8 |
| Molecular Formula | C₇H₁₆ClNO |
| Molecular Weight | 165.66 g/mol |
| Canonical SMILES | CC1(CC(CNC1)O)C.Cl |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5,5-dimethylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-6(9)4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKFLCYVZGZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-99-3 | |
| Record name | 5,5-dimethylpiperidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformative Chemistry of 5,5 Dimethylpiperidin 3 Ol Hydrochloride
Functional Group Interconversions on the Piperidine (B6355638) Ring
The hydroxyl and amine groups are the primary sites for synthetic modification, allowing for the introduction of a wide array of functionalities through established chemical reactions.
The secondary alcohol at the C-3 position of the piperidine ring is a key site for functionalization. It can readily undergo reactions typical of secondary alcohols, most notably esterification and etherification.
Esterification: The conversion of the hydroxyl group to an ester is a common transformation. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a fundamental method for this purpose. rsc.org The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed. rsc.org Alternative, high-yield methods under milder conditions have also been developed. For instance, using a dried cation-exchange resin like Dowex H+ in conjunction with sodium iodide (NaI) can effectively catalyze the esterification of alcohols with various carboxylic acids, often at room temperature. nih.gov
| Method | Reagents | General Conditions | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically heated in excess alcohol to drive equilibrium. | rsc.org |
| Dowex H+/NaI Approach | Carboxylic Acid, Alcohol, Dried Dowex 50W-X8 resin, NaI | Stirring at room temperature or gentle heating (e.g., 65°C). | nih.gov |
| DMTMM Method | Carboxylic Acid, Alcohol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), N-Methylmorpholine (NMM) | Weakly basic conditions, often in the alcohol as solvent at room temperature. |
Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This reaction requires the initial deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The choice of base is critical to avoid competing reactions.
The secondary amine of 5,5-dimethylpiperidin-3-ol (B1425882) is presented as a hydrochloride salt. In this protonated form, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, a crucial first step in any reaction targeting the amine is its neutralization with a suitable base (e.g., triethylamine, potassium carbonate) to liberate the free secondary amine.
N-Alkylation: Once deprotonated, the secondary amine is a potent nucleophile capable of undergoing alkylation. This is typically achieved by reacting it with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction proceeds via an SN2 mechanism. To favor monoalkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to maintain an excess of the amine. researchgate.net Catalytic methods for N-alkylation using primary alcohols as alkylating agents over halide cluster catalysts have also been reported. elsevierpure.com
N-Acylation: The free amine readily reacts with acylating agents to form amides. Common reagents for this transformation include acid anhydrides and acyl chlorides. rsc.orggoogle.com The reaction is typically fast and high-yielding. For example, reacting the free amine with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. google.com This reaction is often used to protect the amine group or to introduce specific functionalities into the molecule.
| Reaction Type | Reagents | General Conditions | Reference |
|---|---|---|---|
| N-Alkylation | Free Piperidine, Alkyl Halide, Base (e.g., K₂CO₃, KHCO₃) | Room temperature or gentle heating in a polar aprotic solvent like DMF or acetonitrile (B52724). | researchgate.net |
| N-Acylation | Free Piperidine, Acid Anhydride or Acyl Chloride | Often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270), Et₃N) at room temperature. | rsc.orggoogle.com |
Ring System Modifications and Expansions
Beyond functional group interconversion, the piperidine ring itself can be subjected to transformative chemical reactions that alter the core scaffold, such as ring contraction or expansion.
Ring Contraction: Methodologies exist for the contraction of piperidine rings into pyrrolidine (B122466) scaffolds. One innovative approach involves a photomediated process based on a Norrish Type II reaction, which can be applied to a variety of saturated heterocycles, including piperidine derivatives. nih.gov Another strategy leverages the oxidative cleavage of an N-benzoyl piperidine followed by intramolecular C–N bond reformation to furnish the N-benzoyl pyrrolidine. nih.gov
Ring Expansion: The 5,5-dimethylpiperidin-3-ol scaffold is a β-amino alcohol, a substrate class known to undergo ring expansion under certain conditions. Treatment with diethylaminosulfur trifluoride (DAST) can induce ring expansion in cyclic β-amino-alcohols via an aziridinium (B1262131) intermediate. arkat-usa.org In other contexts, piperidine rings bearing specific functionalities can be expanded. For example, certain β-acyl piperidine derivatives have been shown to react with acetylenecarboxylic acid esters, leading to an unexpected expansion of the six-membered piperidine ring into a nine-membered hydroazocine ring. consensus.app These methods provide pathways to larger, medium-sized heterocyclic systems from the piperidine core.
Formation of Complex Scaffolds via Coupling Reactions
The 5,5-dimethylpiperidin-3-ol framework can serve as a foundational scaffold for the construction of more complex molecular architectures through modern cross-coupling reactions. These reactions typically require prior functionalization of the piperidine ring to introduce a suitable handle, such as a halide or triflate, which can then participate in catalysis.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. organic-chemistry.orgnih.gov A derivative of 5,5-dimethylpiperidin-3-ol, for instance, could be halogenated and then coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the piperidine ring. organic-chemistry.orgnih.gov This protocol is highly versatile and tolerates a wide range of functional groups, making it invaluable in drug discovery programs. organic-chemistry.orgnih.gov
Heck Coupling: The Heck reaction, another palladium-catalyzed process, forms a C-C bond between an unsaturated halide and an alkene. rsc.orgnih.gov Reductive Heck coupling, in particular, has been used to construct highly substituted piperidine rings with controlled stereochemistry. rsc.orgnih.gov This methodology could be applied to an appropriately functionalized derivative of 5,5-dimethylpiperidin-3-ol to build intricate polycyclic systems. rsc.org
These coupling strategies, along with multicomponent reactions that can form complex piperidine scaffolds in a single operation, highlight the potential of 5,5-dimethylpiperidin-3-ol as a versatile starting material for creating structurally diverse and complex molecules. nih.govresearchgate.net
| Coupling Reaction | Catalyst System (Typical) | Reactants | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Organohalide/Triflate + Organoboron compound | C(sp²)-C(sp³) or C(sp²)-C(sp²) | organic-chemistry.orgnih.gov |
| Heck Reaction | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base | Alkene + Organohalide/Triflate | C=C-C | rsc.orgnih.gov |
Structural Elucidation and Stereochemical Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the molecular structure of a compound like 5,5-Dimethylpiperidin-3-ol (B1425882) hydrochloride. Each technique provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 5,5-Dimethylpiperidin-3-ol hydrochloride, one would expect to see distinct signals for the two methyl groups, the protons on the piperidine (B6355638) ring, the hydroxyl proton, and the amine proton. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for assigning each proton to its specific position.
¹³C NMR: This analysis would reveal the number of unique carbon environments. Signals would be expected for the two methyl carbons, the quaternary carbon at position 5, and the three distinct methylene/methine carbons of the piperidine ring.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the complete molecular structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.
IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), the N-H stretch of the ammonium (B1175870) salt (a broader band in the 2700-3000 cm⁻¹ region), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
The mass spectrum would show a molecular ion peak (or a peak corresponding to the free base after loss of HCl) that confirms the compound's molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group, methyl groups, and cleavage of the piperidine ring, providing further structural evidence. High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the determination of the molecular formula.
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy is used to analyze molecules containing chromophores (light-absorbing groups). As this compound lacks significant conjugated systems or chromophores, it is not expected to show strong absorption in the UV-Visible region (200-800 nm). Its primary utility would be to confirm the absence of UV-active impurities.
Advanced Structural Methods
For an unambiguous determination of the three-dimensional structure, more advanced methods are required.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation). It would also reveal the stereochemistry at the C3 position and show how the hydrochloride counter-ion is positioned relative to the piperidinium (B107235) cation in the crystal lattice. This analysis provides an unequivocal confirmation of the compound's structure and stereochemistry.
Chiral Chromatography for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is a critical aspect of the characterization of chiral molecules like this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the separation and quantification of enantiomers. nih.gov The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and practical method for resolving enantiomeric pairs. chromatographyonline.com A successful chiral separation relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
A typical method development strategy for a novel compound such as this compound involves screening a variety of CSPs under different mobile phase conditions, including normal phase, reversed-phase, and polar organic modes. chromatographyonline.commdpi.com
Selection of Chiral Stationary Phases (CSPs)
Given that 5,5-Dimethylpiperidin-3-ol is a cyclic amino alcohol, several types of CSPs are considered suitable for developing a separation method.
Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs. Columns with stationary phases made of derivatized cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability. mdpi.com For structurally similar compounds like piperidin-3-amine (B1201142) and 3-quinuclidinol (B22445), polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralpak IC) have proven highly effective in achieving baseline separation of enantiomers. nih.govscispace.com These phases typically facilitate chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions. youtube.com
Macrocyclic Glycopeptide CSPs: Stationary phases based on macrocyclic antibiotics like vancomycin (B549263) and teicoplanin (e.g., Chirobiotic V, Chirobiotic T) are particularly useful for separating polar and ionizable molecules. chromatographyonline.com The complex three-dimensional structure of these selectors offers multiple interaction sites—including cavities, aromatic rings, and hydrogen donor/acceptor groups—that can lead to effective chiral discrimination. chromatographyonline.com
Mobile Phase Optimization and Research Findings
The choice of mobile phase is crucial for optimizing retention and enantioselectivity. For a basic compound like a piperidine derivative, the addition of a basic modifier to the mobile phase is often essential to achieve good peak symmetry and resolution by suppressing unwanted ionic interactions with residual silanol (B1196071) groups on the silica (B1680970) support. chromatographyonline.comnih.gov
Detailed research on analogous compounds provides a strong basis for method development. For instance, a validated method for piperidin-3-amine utilized a Chiralpak AD-H column with a polar organic mobile phase consisting of 0.1% diethylamine (B46881) (DEA) in ethanol. nih.gov Similarly, the enantiomers of 3-quinuclidinol were successfully resolved on a Chiralpak IC column using a normal phase mobile phase of n-hexane, ethanol, 2-propanol, and 0.4% DEA. scispace.com These findings strongly suggest that a mobile phase containing a small percentage of a basic additive like DEA would be critical for the successful separation of 5,5-Dimethylpiperidin-3-ol enantiomers.
Illustrative Method Development Data
While a specific, validated method for this compound is not publicly documented, the table below illustrates typical results from a chiral method screening study for such a compound, based on established principles and findings for similar structures. The goal is to achieve a resolution (Rs) value greater than 1.5, which indicates baseline separation.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Retention Time t₁ (min) | Retention Time t₂ (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Chiralpak AD-H (Cellulose-based) | Ethanol / 0.1% DEA | 0.5 | 8.2 | 10.5 | 4.1 |
| Chiralpak IC (Cellulose-based) | n-Hexane / Ethanol / 2-Propanol / 0.1% DEA (80:10:10:0.1) | 1.0 | 12.5 | 14.1 | 2.2 |
| Chirobiotic T (Teicoplanin-based) | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01) | 1.0 | 6.7 | 7.3 | 1.3 |
| Chiralpak AD-H (Cellulose-based) | Acetonitrile (B52724) / 0.1% DEA | 0.7 | 6.1 | 6.5 | 1.1 |
Derivatization for Enhanced Detection
For compounds that lack a strong UV chromophore, pre-column derivatization may be necessary to enhance detection sensitivity. nih.gov In the analysis of similar piperidine and quinuclidine (B89598) structures, derivatization with reagents like para-toluenesulfonyl chloride or benzoyl chloride has been successfully employed to introduce a chromophore, allowing for reliable UV detection at low concentrations. nih.govscispace.com This approach would be a viable strategy if the detection of trace enantiomeric impurities of 5,5-Dimethylpiperidin-3-ol is required.
Computational Chemistry and Theoretical Investigations of Dimethylpiperidinol Hydrochlorides
Quantum Chemical Calculations (Density Functional Theory, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for exploring the intrinsic properties of a molecular system. superfri.org DFT has become a popular approach due to its balance of computational cost and accuracy in describing electronic systems. nih.gov These methods are used to determine optimized molecular structures, vibrational frequencies, and a variety of electronic properties. orientjchem.org For instance, the B3LYP functional is a commonly used hybrid functional in DFT calculations for organic molecules. mdpi.com
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a cyclic system like 5,5-Dimethylpiperidin-3-ol (B1425882), this process is crucial for identifying its preferred conformation.
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. Due to the substitution pattern, conformational analysis would focus on the orientation of the hydroxyl group at the C3 position, which can be either axial or equatorial. Theoretical calculations can predict the relative energies of these conformers. researchgate.netresearchgate.net The presence of bulky gem-dimethyl groups at the C5 position significantly influences the ring's geometry and the energetic preference of the conformers. The stability of each conformer is determined by a complex interplay of steric interactions and potential intramolecular hydrogen bonding involving the hydroxyl group and the piperidine nitrogen. researchgate.net
Table 1: Hypothetical Relative Energies of 5,5-Dimethylpiperidin-3-ol Conformers This table presents a conceptual representation of data that would be generated from a conformational analysis. The values are for illustrative purposes.
| Conformer | Hydroxyl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | ~95% |
| Chair 2 | Axial | 1.80 | ~5% |
| Twist-Boat | - | 5.50 | <0.1% |
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govresearchgate.net For 5,5-Dimethylpiperidin-3-ol hydrochloride, the HOMO is expected to be localized around the more electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO would be distributed over areas susceptible to nucleophilic attack. researchgate.netresearchgate.net From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to further characterize the molecule's electronic behavior. researchgate.net
Table 2: Conceptual Electronic Properties Derived from FMO Analysis This interactive table illustrates key quantum chemical parameters calculated from HOMO and LUMO energies. The values are representative and not specific experimental results.
| Parameter | Formula | Conceptual Value (eV) | Description |
|---|---|---|---|
| EHOMO | - | -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.7 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 7.5 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.8 | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | 3.35 | Measures resistance to change in electron distribution |
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra (e.g., Infrared, Raman, NMR) to confirm the molecular structure. orientjchem.org By calculating the vibrational frequencies of the optimized molecular geometry, a theoretical vibrational spectrum can be generated. This theoretical spectrum aids in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. orientjchem.org Similarly, NMR chemical shifts can be calculated and correlated with experimental data to provide a detailed assignment of the molecule's ¹H and ¹³C NMR signals, further validating the computationally determined structure.
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. mdpi.com For a compound like this compound, this could involve modeling its synthesis reaction to understand the regio- and stereoselectivity of the process. researchgate.net For example, DFT calculations can elucidate whether a reaction proceeds through a concerted, one-step mechanism or a multi-step pathway involving intermediates. mdpi.comresearchgate.net This level of mechanistic detail is invaluable for optimizing reaction conditions and developing more efficient synthetic routes.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to study its conformational flexibility, solvation process, and intermolecular interactions with solvent molecules. nih.gov These simulations can reveal how the molecule behaves in a more realistic, biological-like environment, tracking changes in its conformation and the formation and breaking of hydrogen bonds over nanoseconds or longer. nih.gov
Structure-Activity Relationship (SAR) Studies via In Silico Methods
In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. nih.gov These computational methods are essential in drug discovery for predicting the activity of new compounds. For this compound, an SAR study would involve generating a series of analogous compounds with modifications to the core structure. mdpi.com For each analog, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. A quantitative structure-activity relationship (QSAR) model can then be developed to establish a mathematical correlation between these descriptors and a measured biological activity. mdpi.com Such models help identify the key structural features responsible for the desired activity and guide the rational design of more potent and selective molecules. nih.gov
Molecular Docking for Ligand-Target Interaction Prediction (in research contexts, e.g., enzyme active sites for probe development)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery and molecular biology for predicting the binding mode and affinity of a small molecule within the active site of a target protein. For a compound like this compound, molecular docking could be employed to explore its potential interactions with various enzyme active sites, aiding in the development of chemical probes or starting points for new therapeutic agents.
The process involves preparing the three-dimensional structures of both the ligand (e.g., a piperidine derivative) and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). Computational software, such as AutoDock or GOLD, is then used to systematically sample a large number of possible conformations and orientations of the ligand within the binding site. researchgate.net A scoring function is applied to estimate the binding affinity for each pose, typically reported in kcal/mol, with more negative scores indicating stronger predicted binding. tandfonline.com
In research involving piperidine analogs, molecular docking has been successfully used to predict their binding to a variety of enzymes. For instance, studies on piperidine carboxamide derivatives as inhibitors of anaplastic lymphoma kinase (ALK) have utilized docking to understand the key interactions within the enzyme's active site. researchgate.net Similarly, docking analyses of 4-piperidinopyridine and 4-piperidinopyrimidine derivatives have suggested their potential as potent inhibitors of oxidosqualene cyclase (OSC) by predicting strong binding affinities stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net These studies demonstrate how docking can reveal critical interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp455, Tyr503) and π-π stacking with aromatic residues, which are crucial for stabilizing the ligand-enzyme complex. researchgate.net
For a hypothetical study of this compound, docking simulations would be used to place the molecule into the active site of a selected enzyme. The results would highlight the key intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group or electrostatic interactions involving the protonated piperidine nitrogen, that contribute to its binding affinity. This information is invaluable for designing more potent and selective derivatives.
Table 1: Representative Molecular Docking Results for Piperidine Derivatives Against Various Enzyme Targets
| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | -8.5 to -10.2 | Met1199, Leu1122, Gly1269 | researchgate.net |
| 4-Piperidinopyridines | Oxidosqualene Cyclase (OSC) | -9.1 | Asp455, Tyr503, Phe512 | researchgate.net |
| 4-Amino Methyl Piperidines | µ-Opioid Receptor | -8.1 to -13.4 | Gln124, Asp147, Tyr148 | tandfonline.com |
| Piperazine (B1678402) Sulfonamides | α-Amylase | -7.9 to -9.5 | Asp197, Glu233, Asp300 | researchgate.net |
Note: The data in this table is illustrative and derived from studies on various piperidine derivatives, not specifically this compound.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
In a typical QSAR study, a set of molecules with known biological activities (the training set) is used to develop the model. The structural properties of these molecules are quantified using various molecular descriptors, which can be categorized as steric, electronic, hydrophobic, or topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to correlate these descriptors with the observed biological activity. nih.gov
For piperidine-based compounds, QSAR studies have been effectively used to elucidate the structural requirements for inhibiting various enzymes. For example, 2D and 3D-QSAR models have been developed for piperidine and piperazine derivatives as acetylcholinesterase inhibitors. benthamdirect.com In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are calculated and used as descriptors. The resulting models are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA model might show that bulky substituents in a certain region are favorable for activity (a sterically favored region), while electronegative groups in another area are detrimental. researchgate.net
A QSAR model's predictive power is assessed through rigorous validation, including internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate set of compounds (the test set, r²_pred). benthamdirect.com A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis. Studies on piperidine carboxamide derivatives as ALK inhibitors have successfully used CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) to develop models with significant statistical quality, highlighting the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net
If a series of dimethylpiperidinol analogs were synthesized and tested for activity against a specific enzyme, QSAR modeling could be applied to understand the relationship between their structural variations (e.g., stereochemistry, position of substituents) and their inhibitory potency. The resulting model would provide a quantitative framework for designing the next generation of compounds with improved biological activity.
Table 2: Example of a 2D-QSAR Model for a Series of Piperidine-Based Enzyme Inhibitors
| Descriptor | Coefficient | Description | Contribution to Activity |
|---|---|---|---|
| LogP | +0.45 | Octanol-water partition coefficient | Positive (higher lipophilicity increases activity) |
| TPSA | -0.21 | Topological Polar Surface Area | Negative (lower polarity increases activity) |
| MW | +0.15 | Molecular Weight | Positive (larger molecules are more active) |
| H-bond Donors | -0.33 | Number of hydrogen bond donors | Negative (fewer H-bond donors are preferred) |
Note: This table represents a hypothetical QSAR model to illustrate the concept. The descriptors and coefficients are not based on experimental data for this compound.
Role of 5,5 Dimethylpiperidin 3 Ol Hydrochloride As a Key Intermediate in Chemical Research
Precursor in the Synthesis of Diverse Heterocyclic Systems
The 5,5-dimethylpiperidine core, readily available from its hydrochloride salt, serves as a foundational scaffold for the elaboration of diverse and complex heterocyclic systems. While direct multi-step syntheses of fused heterocycles starting from 5,5-Dimethylpiperidin-3-ol (B1425882) are tailored to specific research goals, the broader dimethylpiperidine structure is a common starting point. The synthesis of the core dimethylpiperidine ring itself is often achieved through the catalytic hydrogenation of the corresponding dimethylpyridine precursor. For instance, 3,5-dimethylpiperidine (B146706) is efficiently prepared by the hydrogenation of 3,5-dimethylpyridine (B147111) using metal catalysts like ruthenium on carbon (Ru/C). researchgate.nethep.com.cn This process converts the aromatic pyridine (B92270) ring into the saturated piperidine (B6355638) ring, which can then be functionalized further. researchgate.nethep.com.cn
Once the dimethylpiperidine scaffold is obtained, it can be incorporated into larger heterocyclic structures through various synthetic strategies, including multi-component reactions (MCRs). mdpi.comnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov For example, the amine functionality of the piperidine ring can participate in reactions to form larger heterocyclic systems such as:
Oxazepines: These are seven-membered heterocyclic rings containing oxygen and nitrogen. One common synthetic route involves the [5+2] cycloaddition reaction between a Schiff base (imine) and an anhydride (B1165640). uobabylon.edu.iqijrps.commedipol.edu.tr The piperidine nitrogen can be part of the imine precursor, allowing for its incorporation into the final oxazepine structure. uobabylon.edu.iq
Tetrazoles: These five-membered rings with four nitrogen atoms are significant in medicinal chemistry, often acting as bioisosteres for carboxylic acids. nih.govresearchgate.net A primary method for their synthesis is the [3+2] cycloaddition of azides with nitriles or isocyanides. nih.govrug.nlthieme.de The dimethylpiperidine scaffold can be attached to one of these functional groups, making it a key substituent on the resulting tetrazole ring. nih.gov
The use of the 5,5-dimethylpiperidine moiety as a precursor allows chemists to introduce a sterically defined, lipophilic, and basic nitrogen-containing group into a target molecule, influencing its conformation, physicochemical properties, and biological interactions.
Scaffold for Medicinal Chemistry Research Probes
The 5,5-dimethylpiperidine structure is a privileged scaffold in medicinal chemistry, frequently utilized in the design of research probes to investigate biological systems. Its conformational rigidity, stemming from the gem-dimethyl group, helps in controlling the spatial orientation of appended pharmacophoric groups, which is crucial for selective interaction with biological targets like receptors and enzymes.
The dimethylpiperidine scaffold has been extensively used to develop high-affinity ligands for various receptors, most notably sigma (σ) receptors. nih.gov Researchers design and synthesize series of compounds based on this core structure and evaluate their binding affinity and selectivity through in vitro radioligand binding assays. These assays measure how strongly a compound binds to a specific receptor target, typically reported as an inhibition constant (Kᵢ), with lower values indicating higher affinity.
In the pursuit of selective σ₁ receptor ligands, various 3,3-dimethylpiperidine (B75641) and other dimethylpiperidine derivatives have been prepared and tested. Structure-activity relationship (SAR) studies have shown that modifications to the groups attached to the piperidine nitrogen and the aromatic moieties significantly impact binding affinity and selectivity over the σ₂ subtype. For example, within one series of compounds, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a potent ligand with a Kᵢ value of 0.96 nM for the σ₁ receptor and a 96-fold selectivity over the σ₂ receptor. nih.gov
Table 1: In Vitro Receptor Binding Affinities of Selected Dimethylpiperidine Derivatives This table presents a selection of data from various studies to illustrate the application of the dimethylpiperidine scaffold in ligand design. Compound numbering is adapted from respective sources for clarity.
| Compound ID | Target Receptor | Kᵢ (nM) | Selectivity (vs. σ₂) |
| Compound 18a | σ₁ | 0.14 | High |
| Compound 19a | σ₁ | 0.38 | Good |
| Compound 4a | σ₁ | 4.43 | Moderate |
| Compound 1 | σ₁ | 0.96 | 96-fold |
Data sourced from multiple studies on piperidine derivatives. nih.govnih.gov
These in vitro binding studies are essential for identifying lead compounds and understanding the structural requirements for potent and selective receptor interaction, guiding the development of more refined molecular probes. nih.gov
The piperidine scaffold, including its dimethyl-substituted variants, is a versatile foundation for the development of enzyme inhibitors. By attaching various functional groups to the piperidine ring, chemists can design molecules that fit into the active sites of specific enzymes, modulating their activity. The efficacy of these compounds is quantified using in vitro enzyme assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Research based on the piperidine core has yielded potent inhibitors for several key enzymes:
Dihydrofolate Reductase (DHFR): This enzyme is a crucial target in cancer and infectious diseases. A series of 4-piperidine-based thiosemicarbazones were synthesized and evaluated for their in vitro inhibitory activity against DHFR. nih.gov Several compounds exhibited potent inhibition, with the most active derivative, compound 5p, displaying an IC₅₀ value of 13.70 µM. nih.gov
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Novel benzamide (B126) derivatives incorporating a piperidine core were synthesized and assessed for AChE inhibition. nih.gov One compound, featuring an ortho-fluoro substitution, emerged as a highly potent inhibitor with an IC₅₀ of 13 nM, significantly more active than the reference drug donepezil (B133215) (IC₅₀ = 0.6 µM). nih.govmui.ac.ir
Monoamine Oxidase (MAO): MAO-A and MAO-B are important targets for neuropsychiatric disorders. Piperidine and piperazine (B1678402) derivatives have been developed as selective MAO inhibitors. In one study, a series of thiazolylhydrazine-piperazine derivatives showed high selectivity for MAO-A, with the most effective compound exhibiting an IC₅₀ value of 0.057 µM. mdpi.comdoaj.org Another study on pyridazinobenzylpiperidine derivatives identified a compound with potent MAO-B inhibition (IC₅₀ = 0.203 µM) and high selectivity over MAO-A. nih.gov
Table 2: In Vitro Enzyme Inhibition by Selected Piperidine Derivatives This table compiles representative data from different studies to demonstrate the utility of the piperidine scaffold in creating enzyme inhibitors.
| Compound Series | Target Enzyme | Most Potent Compound (Example) | IC₅₀ Value |
| Piperidine-thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Compound 5p | 13.70 ± 0.25 µM |
| Piperidine-benzamides | Acetylcholinesterase (AChE) | Compound 5d (ortho-fluoro) | 0.013 ± 0.0021 µM |
| Pyridazinobenzylpiperidines | Monoamine Oxidase B (MAO-B) | Compound S5 | 0.203 µM |
| Thiazolylhydrazine-piperazines | Monoamine Oxidase A (MAO-A) | Compound 3e | 0.057 ± 0.002 µM |
Data sourced from multiple studies. nih.govnih.govmdpi.comnih.gov
These findings underscore the importance of the 5,5-dimethylpiperidine scaffold and its analogues as a core structural element in medicinal chemistry for generating potent and selective modulators of key biological targets, validated through rigorous in vitro assays.
Emerging Trends and Future Research Directions
Sustainable and Green Chemistry Approaches in Piperidinol Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of piperidine-containing compounds to minimize environmental impact. researchgate.net These approaches focus on the use of safer solvents, renewable starting materials, and catalytic processes that improve atom economy. nih.govresearchgate.net For the synthesis of piperidinols, this translates into moving away from hazardous reagents and stoichiometric reactions towards more sustainable alternatives. ajchem-a.commdpi.com
One key area of development is the use of water as a reaction medium, which is an environmentally benign solvent. nih.gov Water-mediated intramolecular cyclization reactions have been successfully employed to produce a variety of substituted piperidinols. nih.gov Additionally, the use of non-toxic and reusable catalysts, such as certain iron-based catalysts, presents a greener alternative to traditional heavy metal catalysts. nih.gov These methods not only reduce the generation of hazardous waste but can also lead to higher yields and simplified purification processes. ajchem-a.comresearchgate.net
Table 1: Comparison of Green Chemistry Approaches in Piperidine (B6355638) Synthesis
| Approach | Description | Advantages |
|---|---|---|
| Water-Mediated Synthesis | Utilizes water as the solvent for cyclization and condensation reactions. nih.govajchem-a.com | Environmentally benign, non-toxic, readily available, can enhance reactivity through hydrophobic effects. |
| Bio-based Catalytic Solvents | Employs solvents derived from renewable resources, such as gluconic acid aqueous medium. researchgate.net | Sustainable, biodegradable, can act as both solvent and catalyst. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. mdpi.com | Shorter reaction times, often leads to higher yields and cleaner reactions. |
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to promote the reaction. mdpi.com | Can be performed in aqueous media, reduces reaction times, and improves yields. |
| Catalyst-Free Conditions | Reactions are designed to proceed without the need for a catalyst, often under reflux in water. ajchem-a.com | Avoids catalyst toxicity and cost, simplifies product purification. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Table 2: Applications of AI and Machine Learning in Chemical Synthesis
| AI/ML Application | Description | Impact on Piperidinol Synthesis |
|---|---|---|
| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. chemcopilot.comchemical.aichemrxiv.org | Can identify novel and more efficient synthetic pathways to 5,5-dimethylpiperidin-3-ol (B1425882), potentially reducing the number of steps. |
| Reaction Yield Prediction | ML models are trained to predict the yield of a reaction based on starting materials, reagents, and conditions. princeton.edunih.govnih.govresearchgate.net | Allows for the in-silico optimization of reaction conditions to maximize the yield of the desired piperidinol isomer. |
| Reaction Outcome Prediction | Predicts the major product(s) of a chemical reaction, including stereochemistry. rjptonline.org | Helps in anticipating potential byproducts and designing cleaner reactions for the synthesis of 5,5-dimethylpiperidin-3-ol. |
| Catalyst and Reagent Selection | AI can suggest optimal catalysts and reagents for a specific transformation based on learned chemical knowledge. | Facilitates the discovery of more efficient and selective catalysts for the synthesis and functionalization of dimethylpiperidinols. |
Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is crucial for achieving high efficiency and selectivity in the synthesis and functionalization of piperidine scaffolds. nih.govsemanticscholar.orgnih.gov Recent research has focused on transition-metal-catalyzed C-H activation, which allows for the direct functionalization of the piperidine ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.netyoutube.com
Catalysts based on rhodium and palladium have been shown to be effective for the α-C–H functionalization of N-heterocycles, including piperidines. nih.gov These methods can be used to introduce a variety of substituents onto the piperidine core, enabling the synthesis of a diverse range of analogs. In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for the stereoselective synthesis of substituted piperidines. nih.gov Chiral organocatalysts can be used to control the stereochemistry of the products, which is often critical for their biological activity. mdpi.com
Table 3: Overview of Novel Catalytic Systems for Piperidine Functionalization
| Catalytic System | Type of Transformation | Advantages |
|---|---|---|
| Rhodium Catalysis | α-C–H functionalization, dehydrogenative carbonylation. nih.gov | Enables direct functionalization of the piperidine ring, high regioselectivity. |
| Palladium Catalysis | C-N cross-coupling, α-arylation. researchgate.net | Versatile for forming C-C and C-N bonds, applicable to a wide range of substrates. |
| Iridium Catalysis | Hydrogen borrowing annulation. nih.gov | Allows for the stereoselective synthesis of substituted piperidines from simple starting materials. |
| Gold Catalysis | Annulation of N-allenamides. | Provides access to highly substituted piperidines. |
| Chiral Organocatalysis | Asymmetric cyclizations and functionalizations. mdpi.com | Enables the synthesis of enantiomerically pure piperidine derivatives without the use of metals. |
Exploration of New Chemical Space with Dimethylpiperidinol Scaffolds
Piperidine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. mdpi.comresearchgate.net The 5,5-dimethylpiperidin-3-ol scaffold, with its specific substitution pattern and stereochemical possibilities, represents a valuable starting point for the exploration of new chemical space. nih.govyangpubio.comsincerechemicals.com By systematically modifying the substituents on the piperidine ring and the nitrogen atom, chemists can generate libraries of novel compounds with diverse pharmacological properties. nih.govmdpi.commdpi.comnih.gov
The concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a different scaffold to discover new intellectual property and improved properties, is a common strategy in drug discovery. nih.govresearchgate.net The dimethylpiperidinol scaffold can be used in this context to generate novel analogs of existing drugs. rsc.org The exploration of this chemical space can lead to the identification of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.netnih.gov
Table 4: Examples of Piperidine-Containing Scaffolds in Drug Discovery
| Scaffold Type | Therapeutic Area (Example) | Rationale for Use |
|---|---|---|
| 4-Arylpiperidines | Analgesics (e.g., Fentanyl) | The piperidine ring provides a rigid framework for optimal interaction with opioid receptors. |
| N-Arylpiperazines | Antipsychotics (e.g., Aripiprazole) | The piperazine (B1678402) moiety is a key pharmacophore for dopamine (B1211576) and serotonin (B10506) receptor modulation. nih.govnih.gov |
| Spiro-indolinone-piperidines | Anticancer agents. mdpi.com | The spirocyclic system creates a three-dimensional structure that can effectively target protein-protein interactions. |
| Diketopiperazines | Various (Antiviral, Antitumor). nih.gov | Recognized as privileged structures with diverse biological activities. |
| Chromenopyridines | Various (Anticancer, Antimicrobial). mdpi.com | Fused heterocyclic system offering a unique chemical space for exploration. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5,5-Dimethylpiperidin-3-ol hydrochloride in laboratory settings?
- Answer : Key safety measures include:
- Storage : Maintain at 2–8°C in a dry environment to prevent degradation or moisture absorption .
- Personal Protective Equipment (PPE) : Use NIOSH-approved eye protection, nitrile gloves, and lab coats to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation of dust or aerosols .
- Spill Management : Avoid dry sweeping; instead, use wet methods or HEPA-filter vacuums. Collect spills in sealed containers and dispose of per hazardous waste regulations .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : Two primary methodologies are noted:
- Reductive Amination : Reduction of pyridine derivatives using catalysts like Rh(I) complexes with pinacol borane, followed by hydrochlorination to yield the salt form .
- Phosphorus Oxychloride-Mediated Chlorination : Reacting precursor heterocycles with POCl₃ and PCl₅ under reflux, followed by basification and extraction (e.g., using NaHCO₃ and chloroform) .
Q. How should researchers optimize reaction conditions for introducing chloro substituents in related heterocyclic systems?
- Answer : Key parameters include:
- Reagent Ratios : Use equimolar POCl₃ and PCl₅ to ensure complete chlorination without side reactions .
- Temperature Control : Reflux conditions (typically 80–110°C) to achieve full dissolution of starting materials .
- Workup : Careful basification (e.g., NaHCO₃) to neutralize acidic byproducts and prevent effervescence-induced emulsion formation .
Advanced Research Questions
Q. What computational strategies can predict feasible synthetic pathways for derivatives of this compound?
- Answer : Utilize AI-driven platforms (e.g., ICReDD) that integrate quantum chemical calculations and databases like Reaxys or Pistachio to:
- Simulate reaction pathways and diastereoselectivity .
- Optimize one-step synthesis routes by analyzing thermodynamic feasibility and steric effects .
Q. How can contradictions in spectroscopic data during structural elucidation of metal complexes involving this compound be resolved?
- Answer : Employ a multi-technique approach:
- X-ray Crystallography : Resolve ambiguities in stereochemistry .
- Dual NMR Analysis : Compare ¹H/¹³C NMR with DFT-calculated shifts to validate coordination sites .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns to rule out impurities .
Q. What methodological approaches are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
- Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-Dependent Studies : Use buffered solutions (pH 1–13) to assess hydrolysis or oxidation susceptibility .
Q. How should factorial design be implemented to study the effects of multiple variables on synthesis yield?
- Answer : Apply a 2³ factorial design to evaluate:
- Variables : Temperature, reagent molar ratio, and reaction time .
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × time) and optimize conditions for maximum yield .
Q. What advanced purification techniques are critical for isolating enantiomerically pure forms of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
